molecular formula C13H28Cl2N2 B2759916 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride CAS No. 2470440-41-4

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride

Cat. No. B2759916
M. Wt: 283.28
InChI Key: FUIQZUISUZUUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has a molecular weight of 283.28 . The IUPAC name for this compound is 3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” can be represented by the InChI code: 1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H . This indicates that the molecule consists of a piperidine ring substituted with two methyl groups and a piperidin-3-ylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” include a molecular weight of 283.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthetic Chemistry Applications

  • Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis of dialkylaminomethyl substituted halobutadienes, highlighting its utility in synthetic chemistry for creating highly functionalized unsaturated aliphatic compounds through the ring-opening of thiophene-1,1-dioxides (Gronowitz, Hallberg, & Nikitidis, 1987).

Medicinal Chemistry and Pharmacology

  • Antioxidant Potency : Derivatives of this compound, specifically 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have been synthesized and studied for their antioxidant efficacy, revealing potential therapeutic applications (Dineshkumar & Parthiban, 2022).
  • Receptor Antagonism : N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-Dimethylpiperidine have shown high potency and selectivity as σ1 or σ2 ligands, indicating applications in neuropsychopharmacology (Berardi et al., 1998).
  • Antiviral Activities : Derivatives based on 3,4-xylidine, a related compound, have been examined for inhibitory activity against the growth of influenza virus, showing the importance of chemical structure in biological activity (Clark, Isaacs, & Walker, 1958).

Spectroscopy and Structural Analysis

  • NMR Study : The synthesis and NMR study of derivatives have provided insights into their structural conformation, contributing to a deeper understanding of their chemical behavior (Dineshkumar & Parthiban, 2022).

Molecular Design and Development

  • Development of Opioid Antagonists : Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of peripherally selective opioid antagonists, useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It is considered a highly flammable liquid and vapor, and it is harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQZUISUZUUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride

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